molecular formula C24H21N3O B2716036 6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline CAS No. 637756-30-0

6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline

Cat. No. B2716036
CAS RN: 637756-30-0
M. Wt: 367.452
InChI Key: OWVOETNUWOBQRS-UHFFFAOYSA-N
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Description

“6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline” is a chemical compound with the molecular formula C24H21N3O . It belongs to a class of compounds known as indoloquinoxalines, which are widespread heterocyclic compounds that have attracted significant attention due to their many applications in materials science and medicinal chemistry . Many indolo[2,3-b]-quinoxaline derivatives are used in various optoelectronic devices as sensitizers, semiconductors, light-emitting and sensor materials . The indolo[2,3-b]quinoxaline framework is a common structural motif in numerous biologically active compounds that exhibit antiviral, antitumor, and antidiabetic activity .


Synthesis Analysis

The synthesis of indolo[2,3-b]quinoxaline derivatives has been achieved through various methods over the past decade . The most frequently employed synthetic route to these derivatives relies on the condensation reactions of isatin with o-phenylenediamine . The usual catalysts in such reactions are Brønsted acids, for example, acetic, formic, or hydrochloric acid . The use of copper-doped CdS nanoparticles was recently proposed for the reactions of substituted isatins with o-phenylenediamine, performed under the conditions of microwave irradiation . Cerium (IV) oxide nanoparticles could be used equally well, showing effectiveness in an analogous reaction that proceeded in an aqueous medium and led to products in up to 96% yields .


Molecular Structure Analysis

The molecular structure of “6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline” is characterized by the presence of a indolo[2,3-b]quinoxaline core, which is a common structural motif in numerous biologically active compounds . This core is further functionalized with a 4-methylphenoxypropyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indolo[2,3-b]quinoxaline derivatives primarily involve transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes . The condensation reactions of isatin with o-phenylenediamine are also frequently employed .

Future Directions

The future directions in the research of indolo[2,3-b]quinoxaline derivatives could involve the development of new synthetic methods and the exploration of their potential applications in materials science and medicinal chemistry . Given their wide range of biological activities, these compounds could also be further investigated for their potential therapeutic uses .

properties

IUPAC Name

6-[3-(4-methylphenoxy)propyl]indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O/c1-17-11-13-18(14-12-17)28-16-6-15-27-22-10-5-2-7-19(22)23-24(27)26-21-9-4-3-8-20(21)25-23/h2-5,7-14H,6,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVOETNUWOBQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline

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